1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-12-5-6-15-13(8-12)9-14(10-20)18(21-15)26-11-17(23)22-7-3-4-16(22)19(24)25/h9,12,16H,2-8,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQJWJYQLXSLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3CCCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound includes a quinoline core with a sulfanyl group and a pyrrolidine moiety. Its chemical formula is , and it possesses a molecular weight of approximately 373.47 g/mol. The presence of the cyano and ethyl groups enhances its biological reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, the sodium salt of related quinoline derivatives demonstrated significant antioxidant and anti-cancer effects against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment led to reduced EAC cell volume and count, indicating a chemopreventive effect through apoptosis induction via caspase 3 activation .
Antioxidant Activity
The antioxidant properties of this compound may be linked to its ability to scavenge free radicals and reduce oxidative stress in cells. Such activities are crucial in cancer prevention and treatment strategies.
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Receptor Interactions: Molecular docking studies suggest favorable interactions with key receptors involved in cancer pathways, such as osteopontin and caspase 3 .
- Cell Signaling Pathways: Alterations in signaling pathways that control cell growth and apoptosis are likely involved in its anticancer effects.
Case Studies
- Ehrlich Ascites Carcinoma Model:
-
Antiproliferative Screening:
- A series of synthesized derivatives based on the quinoline scaffold exhibited high antiproliferative activity in vitro, suggesting that structural modifications can enhance biological efficacy .
Q & A
Q. How to resolve conflicting cytotoxicity results across cell lines?
- Analysis : Conduct transcriptomic profiling to identify cell-specific efflux pumps (e.g., ABC transporters) that reduce intracellular concentrations. Pair with CRDC subclass RDF2050103 (chemical engineering design) to optimize delivery systems (e.g., liposomal encapsulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
